Patent-Validated Intermediate for HDAC Inhibitors
2‑(4‑Fluoro‑phenyl)‑oxazole‑4‑carbaldehyde is explicitly listed as a synthetic intermediate in patent WO2011/088187 A1, which describes a series of histone deacetylase (HDAC) inhibitors [1]. Within the same patent family, the 4‑chlorophenyl and 4‑bromophenyl analogues are absent from the exemplified synthetic schemes, indicating that the 4‑fluorophenyl substitution was selected for downstream biological optimisation. This patent‑documented utilisation provides a direct procurement rationale: the compound is validated in a published therapeutic programme, whereas its 4‑chloro, 4‑bromo and positional fluorophenyl isomers lack equivalent patent‑backed synthetic precedence in the same chemotype.
| Evidence Dimension | Presence as a synthetic intermediate in patent WO2011/088187 A1 |
|---|---|
| Target Compound Data | Cited on page 52 of WO2011/088187 A1; used to prepare HDAC‑inhibitor candidates [1] |
| Comparator Or Baseline | 2‑(4‑Chlorophenyl)‑oxazole‑4‑carbaldehyde (CAS 59398‑91‑3), 2‑(4‑bromophenyl)‑oxazole‑4‑carbaldehyde (CAS 55327‑32‑7), 2‑(3‑fluorophenyl)‑oxazole‑4‑carbaldehyde (CAS 885272‑95‑7): not cited in this patent |
| Quantified Difference | Present vs. absent for the specified therapeutic programme |
| Conditions | Patent document WO2011/088187 A1, Tempero Pharmaceuticals, Inc., 2011 |
Why This Matters
Procurement of the 4‑fluorophenyl derivative directly aligns with a published medicinal‑chemistry route, reducing the risk of synthetic failure that would accompany an unvalidated halogen or positional isomer.
- [1] Tempero Pharmaceuticals, Inc., WO2011/088187 A1 – Compounds and Methods, 2011; compound on page 52. View Source
